molecular formula C9H11ClN2O2S B1424075 N-Allyl-3-amino-4-chlorobenzenesulfonamide CAS No. 1220034-25-2

N-Allyl-3-amino-4-chlorobenzenesulfonamide

Cat. No.: B1424075
CAS No.: 1220034-25-2
M. Wt: 246.71 g/mol
InChI Key: RJOQNSQRKNLYMC-UHFFFAOYSA-N
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Description

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C_9H_10ClN_2O_2S It is characterized by the presence of an allyl group attached to the nitrogen atom of an amino group, a chlorine atom on the benzene ring, and a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-amino-4-chlorobenzenesulfonic acid as the starting material.

  • Alkylation Reaction: The amino group of 3-amino-4-chlorobenzenesulfonic acid is alkylated using allyl bromide in the presence of a base such as triethylamine.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amino group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzene ring is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with different substituents on the benzene ring.

Scientific Research Applications

N-Allyl-3-amino-4-chlorobenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Allyl-3-amino-4-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Allyl-3-amino-4-chlorobenzenesulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.

  • Uniqueness: The presence of the allyl group and the specific positioning of the chlorine atom on the benzene ring make this compound distinct from other sulfonamides.

Properties

IUPAC Name

3-amino-4-chloro-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQNSQRKNLYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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